4-[(3-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring substituted with a bromobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 3-bromobenzyl bromide.
Formation of Intermediate: The pyrrolidine ring is first protected, and then the 3-bromobenzyl group is introduced through a nucleophilic substitution reaction.
Deprotection and Carboxylation: The protecting group is removed, and the carboxyl group is introduced through carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromobenzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of chiral compounds with biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes and receptors, leading to various biological effects. The pyrrolidine ring provides structural stability and influences the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
(2S,4R)-4-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.
(2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in (2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid imparts unique reactivity and properties compared to its analogs. Bromine’s larger atomic size and higher electronegativity influence the compound’s chemical behavior and interactions with biological targets.
Properties
IUPAC Name |
4-[(3-bromophenyl)methyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-1-2-8(5-10)4-9-6-11(12(15)16)14-7-9/h1-3,5,9,11,14H,4,6-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTFDJIIOZOILN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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